Pindobind

Overview

Description

Pindobind is a chemical compound developed by researchers at Stanford University. It is identified as a central nervous system depressant and acts as an irreversible beta blocker and irreversible 5-hydroxytryptamine 1A receptor antagonist . The compound has shown significant effects in reducing offensive actions and tendencies to evade in animal studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pindobind can be synthesized through a multi-step process involving the following key steps:

Formation of the Indole Ether: The synthesis begins with the preparation of the indole ether by reacting indole with an appropriate alkylating agent.

Bromination: The next step involves the bromination of the intermediate compound to introduce a bromine atom.

Acylation: The brominated intermediate is then acylated to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Pindobind undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles.

Oxidation and Reduction: This compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Typical conditions involve the use of polar solvents and mild temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

Pindobind has several scientific research applications, including:

Neuroscience Research: Due to its role as a central nervous system depressant, this compound is used in studies investigating the mechanisms of anxiety and aggression.

Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting central nervous system disorders.

Mechanism of Action

Pindobind exerts its effects by irreversibly binding to beta-adrenergic receptors and 5-hydroxytryptamine 1A receptors. This binding inhibits the normal function of these receptors, leading to a decrease in neurotransmitter release and a reduction in central nervous system activity . The molecular targets and pathways involved include the beta-adrenergic signaling pathway and the 5-hydroxytryptamine signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Pindolol: A beta blocker with similar central nervous system effects but reversible binding.

Phenoxybenzamine: An irreversible alpha-adrenergic antagonist with different receptor targets.

Uniqueness

Pindobind is unique due to its irreversible binding to both beta-adrenergic and 5-hydroxytryptamine 1A receptors. This dual action makes it a valuable tool for studying the combined effects of beta blockade and 5-hydroxytryptamine antagonism .

Biological Activity

Pindobind is a selective antagonist for the 5-HT1A serotonin receptor, which plays a crucial role in various biological processes, including neurotransmission and immune response modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular activities, and implications in pharmacological research.

This compound primarily functions as an antagonist at the 5-HT1A receptor. This receptor is widely distributed in the brain and peripheral tissues, influencing mood regulation, anxiety, and various physiological responses. The blockade of this receptor by this compound can lead to alterations in serotonin-mediated signaling pathways.

Key Findings:

- Inhibition of Serotonin Effects : this compound effectively inhibits serotonin-induced hyperpolarization in neurons, demonstrating its role in modulating serotonergic activity .

- Impact on Phagocytosis : In studies involving macrophages, this compound has been shown to modulate phagocytic activity by antagonizing serotonin's effects, indicating its potential influence on immune responses .

Biological Activity

The biological activity of this compound can be summarized through various studies that highlight its effects on different cell types and physiological processes.

Table 1: Summary of Biological Effects of this compound

Case Studies

Several case studies have explored the implications of this compound in research settings:

-

Phagocytic Activity Modulation :

- In a controlled experiment, mouse peritoneal macrophages treated with serotonin showed increased phagocytosis. However, when this compound was introduced, this effect was significantly reduced, suggesting that this compound's antagonistic action may have therapeutic potential in conditions where modulation of immune response is necessary .

- Neuronal Hyperpolarization :

Research Findings

Research has consistently shown that this compound's antagonistic properties at the 5-HT1A receptor lead to significant biological outcomes:

- Dose-Dependent Effects : The effects of this compound are dose-dependent, with higher concentrations resulting in more pronounced inhibition of serotonin-mediated activities.

- Potential Therapeutic Applications : Given its ability to modulate both immune responses and neuronal activity, this compound may offer therapeutic avenues for conditions like depression and anxiety disorders where serotonergic pathways are implicated.

Properties

IUPAC Name |

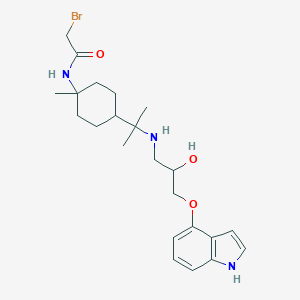

2-bromo-N-[4-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]propan-2-yl]-1-methylcyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34BrN3O3/c1-22(2,16-7-10-23(3,11-8-16)27-21(29)13-24)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAGAZCYTLNCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)NCC(COC2=CC=CC3=C2C=CN3)O)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910012 | |

| Record name | Pindobind | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106469-52-7 | |

| Record name | 2-Bromo-N-[4-[1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-1-methylethyl]-1-methylcyclohexyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106469-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pindobind | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106469527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pindobind | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.